molecular formula C20H22N6O2 B2580285 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide CAS No. 2380170-14-7

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide

Cat. No.: B2580285
CAS No.: 2380170-14-7
M. Wt: 378.436
InChI Key: OUIZWCRAOHCQOJ-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyanopyrazine group, an azetidine ring, and a morpholine moiety, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . This method is advantageous due to its rapid reaction time and high yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reagents to achieve consistent and high-quality yields.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-24(17-13-26(14-17)19-18(12-21)22-6-7-23-19)20(27)15-2-4-16(5-3-15)25-8-10-28-11-9-25/h2-7,17H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIZWCRAOHCQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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